1233B
Overview
Description
1233B is a long-chain fatty acid with the molecular formula C18H30O6 and a molecular weight of 342.4272 g/mol . This compound is known for its complex structure, which includes multiple hydroxyl groups, carboxylic acids, and double bonds . It is also referred to as a fungal β-lactone in some contexts .
Preparation Methods
The synthesis of 1233B can be achieved through various synthetic routes. One common method involves the use of specific fungal strains that produce this compound as a secondary metabolite . The reaction conditions typically include controlled fermentation processes, followed by extraction and purification steps to isolate the compound . Industrial production methods may involve optimizing these fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
1233B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways . In biology, it has been investigated for its potential antimicrobial properties, particularly against certain fungal strains . In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Industrial applications include its use as a precursor for the synthesis of more complex molecules and as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of 1233B involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt cell membrane integrity in certain fungal strains . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anticancer activity could involve the induction of apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
1233B can be compared with other long-chain fatty acids and similar compounds. Some similar compounds include 12-hydroxy-9-octadecenoic acid and 13-hydroxy-9,11-octadecadienoic acid . What sets this compound apart is its unique combination of hydroxyl groups, carboxylic acids, and double bonds, which contribute to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
(2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZISQBFEIXWDM-UTLPMFLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCC(C(CO)C(=O)O)O)C/C(=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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